tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
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Overview
Description
tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is an organic compound with the molecular formula C14H27BO4. It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of biologically active compounds such as crizotinib , suggesting that it may interact with targets relevant to these compounds.
Mode of Action
It’s known that the compound can be involved in substitution reactions . The boron atom in the dioxaborolane group can form bonds with other atoms, facilitating the formation of new compounds .
Biochemical Pathways
Given its potential role as an intermediate in the synthesis of biologically active compounds, it may indirectly influence various biochemical pathways depending on the final compound it contributes to forming .
Result of Action
As an intermediate in the synthesis of other compounds, its primary role may be to contribute structural elements to these compounds, thereby indirectly influencing their effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be synthesized through several methods. One common route involves the reaction of tert-butyl 4-hydroxybutanoate with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: It can be reduced to form alcohols or other reduced boron species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various boronic acids, alcohols, and coupled organic molecules, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with therapeutic potential.
Industry: It is employed in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is unique due to its specific structure, which combines a tert-butyl ester with a boronic ester. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis. Its versatility in forming carbon-carbon bonds through cross-coupling reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO4/c1-12(2,3)17-11(16)9-8-10-15-18-13(4,5)14(6,7)19-15/h8-10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUSSBXHQKQHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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